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Introduction

The 1-oxa-cephalosporins, also known as oxacephems, represent a unique class of β-lactam

antibiotics where the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is

replaced by an oxygen atom. This structural modification confers distinct properties, including

enhanced stability against certain β-lactamase enzymes and a broad spectrum of antibacterial

activity. This technical guide provides an in-depth overview of the core characteristics of 1-oxa-

cephalosporins, with a primary focus on Latamoxef (also known as Moxalactam), a prominent

member of this class. Developed in the 1980s, Latamoxef serves as an exemplary model to

understand the synthesis, mechanism of action, and structure-activity relationships of these

potent antibacterial agents. This document is intended for researchers, scientists, and drug

development professionals.

Core Structure and Rationale for Development
The defining feature of a 1-oxa-cephalosporin is the substitution of the sulfur atom at position 1

of the cephem nucleus with an oxygen atom. This alteration was pursued to modulate the

reactivity of the β-lactam ring and to potentially enhance the antibacterial spectrum and

resistance to β-lactamases.

Synthesis of Latamoxef
The total synthesis of Latamoxef is a multi-step process that begins with the modification of the

penicillin-derived 6-aminopenicillanic acid (6-APA). The following diagram illustrates a key
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transformation in the synthesis, highlighting the formation of the oxacephem core.

Simplified Key Transformation in Latamoxef Synthesis
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A simplified workflow of a key transformation in the synthesis of the 1-oxacephem nucleus.

A more detailed, though still illustrative, synthetic pathway is described as follows:

The benzhydrol ester of 6-aminopenicillanic acid (6-APA) undergoes S-chlorination and

subsequent treatment with a base, leading to fragmentation of the thiazolidine ring.[1]

Displacement with propargyl alcohol in the presence of zinc chloride yields a key

intermediate with the desired stereochemistry.[1]

The side chain is protected, and the triple bond is partially reduced and then epoxidized.[1]

The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol to introduce the C-3 side chain.[1]

A series of oxidation and halide formation steps set the stage for an intramolecular Wittig

reaction.[1]

The Wittig reaction results in the formation of the 1-oxacephem ring.[1]

Subsequent modifications, including the introduction of the 7-acyl side chain and

deprotection steps, yield the final Latamoxef molecule.[1]

Mechanism of Action
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Like other β-lactam antibiotics, 1-oxa-cephalosporins exert their bactericidal effect by inhibiting

the synthesis of the bacterial cell wall.[2][3] This process is crucial for maintaining the structural

integrity of the bacterium.

The mechanism involves the following key steps:

Target Binding: Latamoxef binds to penicillin-binding proteins (PBPs), which are bacterial

enzymes essential for the final steps of peptidoglycan synthesis.[2][4]

Inhibition of Transpeptidation: By acylating the active site of PBPs, Latamoxef inhibits their

transpeptidase activity.[5] This prevents the cross-linking of peptidoglycan chains, which is

vital for the strength and rigidity of the cell wall.

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell envelope, making

the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

The 7α-methoxy group in Latamoxef provides steric hindrance, which contributes to its stability

against many β-lactamase enzymes produced by resistant bacteria.[3]

Mechanism of Action of Latamoxef
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Signaling pathway of Latamoxef's mechanism of action.

In Vitro Antibacterial Activity
Latamoxef exhibits a broad spectrum of activity against both Gram-positive and Gram-negative

aerobic and anaerobic bacteria.[6] It is particularly potent against members of the

Enterobacteriaceae family.[6] The following tables summarize the in vitro activity of Latamoxef

and a related 1-oxa-cephalosporin, Flomoxef, against various bacterial isolates.

Table 1: In Vitro Activity of Latamoxef against Selected Bacterial Species

Bacterial Species MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)

Escherichia coli 0.06 - >128 0.25 1

Klebsiella

pneumoniae
0.12 - >128 0.5 4

Enterobacter spp. 0.12 - >128 1 16

Serratia marcescens 0.25 - 128 2 16

Proteus mirabilis ≤0.06 - 1 0.12 0.25

Pseudomonas

aeruginosa
1 - >128 16 64

Bacteroides fragilis 0.12 - 32 2 8

Staphylococcus

aureus
2 - >128 16 32

Note: Data compiled from historical studies. Actual values may vary depending on the specific

strains and testing methodologies.

Table 2: In Vitro Activity of Flomoxef against Selected Bacterial Species
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Bacterial Species MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)

Escherichia coli ≤0.12 - 128 0.5 2

Klebsiella

pneumoniae
≤0.12 - 128 0.5 1

Proteus mirabilis ≤0.12 - 0.5 ≤0.12 0.25

Staphylococcus

aureus (MSSA)
0.5 - 4 1 2

Staphylococcus

aureus (MRSA)
2 - 64 4 16

Bacteroides fragilis 0.5 - ≥128 - -

Note: Data compiled from historical and recent studies. Flomoxef demonstrates notable activity

against some strains of methicillin-resistant Staphylococcus aureus (MRSA).[7]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to

antimicrobial agents.

Protocol:

Preparation of Antimicrobial Agent: Prepare a stock solution of Latamoxef in a suitable

solvent. Make serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a

96-well microtiter plate.

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate.

Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5

McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of

approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate

containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a

sterility control well (no bacteria).

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

Reading and Interpretation: After incubation, the MIC is determined as the lowest

concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution MIC Assay
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A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)
The antibacterial activity of 1-oxa-cephalosporins is significantly influenced by the substituents

at various positions of the core structure.
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Structure-Activity Relationship of 1-Oxa-Cephalosporins
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Key structural elements influencing the activity of 1-oxa-cephalosporins.

1-Oxa Core: The oxygen atom in place of sulfur influences the electronics of the β-lactam

ring, contributing to its reactivity and interaction with PBPs.

C7-Acyl Side Chain: This is a critical determinant of the antibacterial spectrum and potency.

In Latamoxef, the carboxy(4-hydroxyphenyl)acetyl group contributes to its broad-spectrum

activity.[8][9]

C7-Methoxy Group: This substituent provides significant steric hindrance, which protects the

β-lactam ring from hydrolysis by many β-lactamase enzymes.[3]

C3-Side Chain: The substituent at the C3 position influences the overall antibacterial

spectrum and the pharmacokinetic properties of the molecule. The 1-methyl-1H-tetrazol-5-

yl)thio]methyl group in Latamoxef is associated with its potent activity but has also been

linked to certain adverse effects.[1]

Pharmacokinetics and Clinical Considerations
Table 3: Pharmacokinetic Parameters of Latamoxef
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Parameter Value

Administration Intramuscular, Intravenous[1]

Protein Binding 35-50%[1]

Metabolism Minimal[1]

Elimination Half-life ~2 hours[1]

Excretion Primarily renal (unchanged), also biliary[1]

Latamoxef was used for a variety of serious infections, including respiratory tract infections,

urinary tract infections, and meningitis.[6] However, its use was associated with an increased

risk of bleeding due to interference with vitamin K-dependent clotting factor synthesis, a side

effect linked to the N-methylthiotetrazole (NMTT) side chain.[1] This led to a decline in its

clinical use, particularly in the United States.[1] Flomoxef, which has a different C3 side chain,

was developed in part to mitigate this risk.[7]

Conclusion
The 1-oxa-cephalosporins, exemplified by Latamoxef, represent an important chapter in the

development of β-lactam antibiotics. The strategic replacement of the sulfur atom with oxygen

in the cephem nucleus, combined with modifications to the C3 and C7 side chains, resulted in

compounds with a broad antibacterial spectrum and enhanced stability against β-lactamases.

While clinical use of some first-generation 1-oxa-cephalosporins has been limited by adverse

effects, the principles learned from their development continue to inform the design of new

antibacterial agents. The study of these compounds provides valuable insights into the

structure-activity relationships that govern the efficacy and safety of β-lactam antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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